[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine
Overview
Description
5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine, also known as 5-I4P-P2DMA, is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine group of organic compounds, which are essential building blocks of nucleic acids and are found in all living organisms. 5-I4P-P2DMA is a versatile compound, with the ability to be used in a variety of laboratory experiments and applications. In
Scientific Research Applications
GPR119 Agonists
A study by Kubo et al. (2021) discusses the design and synthesis of GPR119 agonists, focusing on N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. The research aimed to enhance GPR119 agonist activity and improve certain profiles like hERG inhibition. This involved modifications to previously discovered compounds, resulting in the identification of potent and orally bioavailable GPR119 agonists, indicating potential applications in diabetes treatment through insulin secretion and plasma glucose reduction (Kubo et al., 2021).
Alkyne-Iminium Ion Cyclizations
A study by Arnold et al. (2003) explored the nucleophile-promoted alkyne-iminium ion cyclizations, involving compounds like 1-Benzyl-3-(1-Iodoethylidene)Piperidine. This research contributes to the understanding of synthetic transformations in organic chemistry, particularly in the creation of complex molecular structures (Arnold et al., 2003).
Synthesis of Pyrimidines
Paronikyan et al. (2016) reported the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. The study highlights the chemical processes involved in the creation of these complex pyrimidine structures, which can have applications in medicinal chemistry and drug development (Paronikyan et al., 2016).
Antibacterial Activity of Piperidine Containing Pyrimidine Imines
Merugu et al. (2010) conducted a study on the synthesis and antibacterial activity of piperidine containing pyrimidine imines. This research is significant for its potential applications in developing new antibacterial agents, highlighting the role of pyrimidine imines in medicinal chemistry (Merugu et al., 2010).
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of piperidine derivatives .
properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN4O2S/c1-16(2)12-14-8-10(13)11(15-12)9-4-6-17(7-5-9)20(3,18)19/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDFGWHWMUQSGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CCN(CC2)S(=O)(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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